Ethyl n-(2,4-difluorophenyl)carbamate
Description
Significance of the Carbamate (B1207046) Moiety as a Privileged Scaffold in Organic Synthesis and Functional Molecules
The carbamate group, formally an ester of carbamic acid, is a cornerstone in modern organic and medicinal chemistry. drugbank.comwikipedia.org Structurally, it can be viewed as an amide-ester hybrid, a feature that confers considerable chemical and proteolytic stability. echemi.comsigmaaldrich.com This stability makes carbamates a frequent choice as a "peptide bond surrogate" in drug design, where replacing a native amide bond with a carbamate linkage can enhance a molecule's resistance to metabolic breakdown by enzymes like aminopeptidases. drugbank.comechemi.com
Furthermore, the carbamate moiety is a versatile protecting group for amines in multi-step organic synthesis. drugbank.comechemi.com Its ability to modulate intermolecular and intramolecular interactions is also crucial. The carbamate's NH group can act as a hydrogen bond donor, while the carbonyl group serves as an acceptor, enabling specific binding interactions with biological targets such as enzymes and receptors. echemi.com This capacity for hydrogen bonding, combined with an ability to increase permeability across cellular membranes, has been exploited in the design of numerous approved therapeutic agents and prodrugs. drugbank.comechemi.comsigmaaldrich.com Beyond medicine, carbamates are integral to the agricultural and polymer industries, found in a wide array of pesticides, fungicides, and as the linking unit in polyurethanes. drugbank.comsigmaaldrich.comchemspider.com
The Role of Fluorinated Aromatic Systems in Modulating Chemical Reactivity and Biological Properties
The strategic incorporation of fluorine atoms into aromatic systems is a powerful and widely used strategy in the development of functional molecules, particularly in pharmaceuticals and agrochemicals. spectrumchemical.com Fluorine, as the most electronegative element, exerts profound electronic effects on the aromatic ring, which can significantly alter a molecule's physical, chemical, and biological profile. spectrumchemical.comwikipedia.org
One of the most valuable consequences of fluorination is the enhancement of metabolic stability. wikipedia.org By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site (often a C-H bond susceptible to enzymatic oxidation), chemists can effectively block metabolic pathways, thereby increasing the molecule's bioavailability and duration of action. Fluorine substitution can also modulate a molecule's lipophilicity, which is a critical parameter for its ability to cross biological membranes. spectrumchemical.com Additionally, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn influences pharmacokinetic properties and binding affinity. wikipedia.org In some cases, fluorine can participate in favorable protein-ligand interactions, directly enhancing the binding affinity of a drug to its target.
Positioning of Ethyl n-(2,4-difluorophenyl)carbamate within Current Academic Research Paradigms
This compound is a molecule that synergistically combines the privileged carbamate scaffold with the modulating effects of a difluorinated aromatic system. While extensive research specifically detailing this exact compound is not widely published, its structure places it squarely within established and active areas of chemical inquiry, most notably in the search for new agrochemical agents.
The N-aryl carbamate framework is a key structural motif in the development of fungicidal compounds. Research into this class of molecules often involves the synthesis of extensive libraries of derivatives to identify compounds with potent and broad-spectrum activity against plant fungal pathogens. The 2,4-difluoro substitution pattern on the phenyl ring is a deliberate design choice, intended to leverage the known benefits of fluorination. The presence of two fluorine atoms is anticipated to enhance the compound's biological activity, metabolic stability, and other physicochemical properties compared to its non-fluorinated counterparts. Therefore, this compound is best understood as a logical candidate or a synthetic intermediate within research programs aimed at discovering novel, effective, and potentially greener pesticides.
Scope and Objectives of Scholarly Inquiry into this compound Derivatives
The primary objective of scholarly research into derivatives of this compound is the discovery and optimization of new biologically active compounds, particularly fungicides. The scope of such investigations typically involves systematic modifications of the parent structure to establish clear structure-activity relationships (SAR).
Key research activities would include:
Synthesis of Analogues: Researchers would synthesize a matrix of related compounds by varying the substituents on the phenyl ring (exploring different positions and types of halogen or other functional groups) and modifying the ethyl ester portion of the carbamate to probe its influence on activity.
Biological Screening: These derivatives would be tested in vitro for their fungicidal activity against a panel of economically important plant pathogens. Studies might identify compounds with potent inhibition against specific fungi. For example, related studies on N-aryl carbamates have identified candidates with high efficacy against pathogens like F. graminearum or F. oxysporum.
Optimization of Properties: The overarching goal is to develop lead compounds with superior performance. This includes not only high potency but also a desirable spectrum of activity, enhanced bioavailability, and improved chemical and metabolic stability, properties to which the difluorophenyl group is expected to contribute.
These focused inquiries aim to translate the foundational principles of carbamate chemistry and fluorine modulation into functional molecules that can address ongoing challenges in agriculture.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₉F₂NO₂ |
| Molecular Weight | 201.17 g/mol |
| IUPAC Name | ethyl (2,4-difluorophenyl)carbamate |
| CAS Number | 137939-93-6 |
| Appearance | Solid (predicted) |
| PSA | 38.33 Ų |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(2,4-difluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSIMPGQOACUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287572 | |
| Record name | ethyl n-(2,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-87-1 | |
| Record name | NSC51597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl n-(2,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Ethyl N 2,4 Difluorophenyl Carbamate
Established Synthetic Pathways for N-Aryl Carbamates
The formation of the carbamate (B1207046) linkage can be achieved through several reliable and well-documented chemical transformations. These methods offer flexibility in substrate scope and reaction conditions, catering to the specific requirements of the target molecule.
A primary and highly efficient route to N-aryl carbamates involves the nucleophilic addition of an alcohol to an aryl isocyanate. mit.edunih.gov The electrophilic carbon atom of the isocyanate group is readily attacked by the oxygen atom of the alcohol, leading to the formation of the carbamate. nih.gov Due to the hazardous nature of many isocyanates, they are often generated in situ and trapped by the alcohol present in the reaction mixture. rsc.orgacs.org
Common methods for the in situ generation of isocyanates include the Curtius, Hofmann, and Lossen rearrangements. rsc.org For instance, the dehydrogenation of formamides using a pincer-ligated iron complex can produce a transient isocyanate that subsequently reacts with an alcohol to yield the desired carbamate. acs.org
Recent advancements have also identified oximes as effective, reusable templates for the synthesis of carbamates. rsc.org This approach involves the in situ generation of carbamoyl (B1232498) oximes under metal-free conditions, which can then react to form the final carbamate product, circumventing the need to handle unstable isocyanate substrates directly. rsc.org
One of the most widely employed methods for carbamate synthesis is the reaction of an amine with a haloformate reagent, such as ethyl chloroformate. mit.edurutgers.edu In this reaction, the amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride leaving group. orgsyn.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. rutgers.eduresearchgate.net This method is versatile and can be applied to a wide range of primary and secondary amines, including arylamines, to produce the corresponding N-substituted carbamates in high yields. nih.govorganic-chemistry.org The procedure is straightforward and often involves adding the chloroformate dropwise to a cooled solution of the amine and base in a suitable solvent. rutgers.eduorgsyn.org
The Hofmann rearrangement, which converts a primary amide into an amine with one fewer carbon atom via an isocyanate intermediate, is a classical method for carbamate synthesis when performed in the presence of an alcohol. nih.govrsc.org Traditionally, this rearrangement has utilized stoichiometric and often toxic oxidants like (diacetoxyiodo)benzene. rsc.org
In a significant advancement towards more environmentally benign processes, green oxidative methods have been developed. rsc.orgresearchgate.net One such approach uses Oxone, a stable and inexpensive oxidant, in combination with a halide source (e.g., KCl). researchgate.net This system generates a reactive N-halo amide intermediate, which then undergoes rearrangement to the isocyanate. rsc.org The isocyanate is subsequently trapped by an alcohol to form the carbamate. rsc.orgresearchgate.net A major advantage of this green methodology is that it produces non-toxic, inorganic byproducts, such as potassium sulfate (B86663) (K₂SO₄), making it economically and environmentally superior to older methods. rsc.org
| Aspect | Traditional Hofmann Rearrangement | Green Hofmann Rearrangement |
|---|---|---|
| Oxidant | (Diacetoxyiodo)benzene, Trichloroisocyanuric acid | Oxone and a halide source (e.g., KCl) |
| Byproducts | Stoichiometric, toxic organic waste (e.g., iodobenzene) | Inorganic, non-toxic salts (e.g., K₂SO₄) |
| Environmental Impact | Less environmentally friendly | Significantly greener and more sustainable. rsc.org |
Carbonylation reactions provide a direct route to carbamates by introducing a carbonyl group between an amine and an alcohol. Reductive carbonylation of aromatic nitro compounds is one such method. google.comresearchgate.net In this process, the nitro group is reduced and simultaneously carbonylated in the presence of carbon monoxide (CO) and an alcohol, typically using transition metal complex catalysts. google.com
Another approach is the oxidative carbonylation of amines. More recently, greener alternatives to gaseous carbon monoxide have been explored. Methyl formate, for example, has been used as an efficient and less hazardous carbonylating agent for the synthesis of methyl N-phenyl carbamate from aniline. nih.gov Transition-metal catalyzed methods, particularly those using palladium, have been developed for the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which affords N-aryl carbamates in good yields. mit.eduresearchgate.net
| Carbonylation Method | Starting Material | Carbonyl Source | Key Features |
|---|---|---|---|
| Reductive Carbonylation | Aromatic Nitro Compound | Carbon Monoxide (CO) | Requires a metal catalyst and reductive conditions. google.com |
| Oxidative Carbonylation | Amine | Carbon Monoxide (CO) | Requires an oxidant and catalyst. |
| Green Carbonylation | Amine | Methyl Formate | Avoids the use of toxic CO gas. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Aryl Halide/Triflate | Sodium Cyanate | Forms an isocyanate intermediate which is trapped by an alcohol. mit.eduresearchgate.net |
Targeted Synthesis of Ethyl n-(2,4-difluorophenyl)carbamate and its Fluoroaryl Analogues
The synthesis of specifically substituted N-aryl carbamates, such as those bearing fluorine atoms, often relies on the selection of a robust and high-yielding synthetic pathway that is tolerant of the desired functional groups.
The most direct and widely applicable method for the synthesis of this compound is the reaction between 2,4-difluoroaniline (B146603) and ethyl chloroformate. rutgers.edu This reaction is a specific example of the general synthesis using haloformate reagents and amines discussed in section 2.1.2.
The synthesis involves the nucleophilic attack of the amino group of 2,4-difluoroaniline on the electrophilic carbonyl center of ethyl chloroformate. A non-nucleophilic base, such as pyridine or triethylamine, is added to the reaction mixture to act as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or toluene, at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction. The resulting this compound can then be isolated and purified using standard techniques like crystallization or column chromatography. organic-chemistry.org
| Role | Chemical Compound |
|---|---|
| Aryl Amine | 2,4-Difluoroaniline |
| Acylating Agent | Ethyl Chloroformate |
| Base (HCl Scavenger) | Pyridine or Triethylamine |
| Solvent | Dichloromethane (DCM), Toluene, or Ethyl Acetate |
| Product | This compound |
Table of Compounds
| Chemical Name |
| (Diacetoxyiodo)benzene |
| 2,4-Difluoroaniline |
| Alcohols |
| Amines |
| Carbon monoxide |
| Dichloromethane (DCM) |
| This compound |
| Ethyl Chloroformate |
| Ethyl N-phenylcarbamate |
| Haloformate reagents |
| Isocyanates |
| Methyl formate |
| Methyl N-phenyl carbamate |
| N-aryl carbamates |
| Oximes |
| Oxone |
| Palladium |
| Potassium chloride (KCl) |
| Potassium sulfate (K₂SO₄) |
| Pyridine |
| Sodium cyanate |
| Toluene |
| Trichloroisocyanuric acid |
| Triethylamine |
Preparation via Isocyanate Intermediates
The synthesis of this compound can be efficiently achieved through the reaction of 2,4-difluorophenyl isocyanate with ethanol. This method is a common and direct route for the formation of carbamates. wikipedia.org The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols. The general reaction involves the addition of the alcohol's hydroxyl group to the carbon of the isocyanate, followed by proton transfer to the nitrogen, yielding the carbamate. wikipedia.org
This reaction is often carried out in an inert solvent, such as tetrahydrofuran, to facilitate the reaction and control the temperature. google.com The process is typically conducted under mild conditions, and the desired product can be obtained in good yield after purification. google.com The use of isocyanates provides a versatile pathway to a wide range of carbamate derivatives, as various alcohols can be employed to react with the isocyanate precursor. wikipedia.orgresearchgate.net
A general representation of this synthetic route is as follows:
Ar-N=C=O + R-OH → Ar-NH-CO-OR
Where 'Ar' represents the 2,4-difluorophenyl group and 'R' represents the ethyl group.
Multi-step Synthetic Sequences for Complex Difluorophenyl Carbamate Architectures
The synthesis of more complex architectures based on the difluorophenyl carbamate scaffold often requires multi-step sequences. These sequences can involve the initial formation of the core carbamate structure followed by further modifications. For instance, a common strategy involves the Curtius rearrangement, where a carboxylic acid is converted into an acyl azide, which then rearranges to an isocyanate. nih.gov This in-situ generated isocyanate can then be trapped with an alcohol to form the desired carbamate. nih.gov
Another approach involves the use of protecting groups to selectively functionalize different parts of the molecule. For example, a starting material with multiple reactive sites can be selectively protected, allowing for the modification of the 2,4-difluorophenyl ring or other parts of the molecule before the formation of the carbamate. Subsequent deprotection and reaction to form the carbamate complete the synthesis.
Multi-step syntheses are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. These sequences allow for the systematic variation of different parts of the molecule to optimize its properties.
Derivatization Strategies for Structural Modification of the this compound Scaffold
Modifications at the Ethyl Ester Moiety to Yield Diverse O-Alkyl Carbamates
The ethyl group of this compound can be replaced with various other alkyl or aryl groups to generate a diverse library of O-alkyl carbamates. A common method to achieve this is through transesterification, although direct synthesis from the corresponding alcohol and 2,4-difluorophenyl isocyanate is often more straightforward. By reacting 2,4-difluorophenyl isocyanate with a range of primary, secondary, and even tertiary alcohols, a wide variety of carbamates with different steric and electronic properties can be synthesized. rsc.orgresearchgate.net
The choice of alcohol can significantly influence the properties of the resulting carbamate, such as its solubility, stability, and biological activity. For example, introducing longer alkyl chains can increase lipophilicity, while incorporating functional groups like ethers or amides can introduce new interaction points for biological targets.
Table 1: Examples of O-Alkyl Carbamate Derivatives from 2,4-Difluorophenyl Isocyanate
| Starting Alcohol | Resulting Carbamate |
|---|---|
| Methanol | Mthis compound |
| Isopropanol | Isopropyl n-(2,4-difluorophenyl)carbamate |
| Benzyl alcohol | Benzyl n-(2,4-difluorophenyl)carbamate |
| tert-Butanol | tert-Butyl n-(2,4-difluorophenyl)carbamate |
Substituent Variations on the 2,4-Difluorophenyl Ring for Analog Development
Developing analogs by modifying the substituents on the 2,4-difluorophenyl ring is a key strategy for modulating the properties of the carbamate. This can be achieved by starting with differently substituted anilines, which are then converted to the corresponding isocyanates and subsequently to the carbamates. Techniques such as electrophilic aromatic substitution or nucleophilic aromatic substitution can be employed on a precursor molecule to introduce a variety of functional groups at different positions on the phenyl ring.
Common modifications include the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, cyano), which can alter the electronic properties of the entire molecule. These changes can impact the reactivity of the carbamate linkage and its ability to interact with biological targets. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents onto the aromatic ring. nih.govorganic-chemistry.org
Introduction of Diverse Aryl and Heteroaryl Systems onto the Carbamate Nitrogen
While this compound has a hydrogen on the carbamate nitrogen, this position can be functionalized to introduce aryl or heteroaryl systems. This N-functionalization can be achieved through various methods, including N-alkylation or N-arylation reactions. nih.gov For instance, the carbamate can be deprotonated with a suitable base to form a carbamate anion, which can then react with an aryl or heteroaryl halide in a nucleophilic substitution reaction. uit.no
Palladium-catalyzed cross-coupling reactions are also highly effective for this purpose. mit.edu These methods allow for the introduction of a vast array of aromatic and heteroaromatic rings, significantly expanding the chemical space and allowing for the fine-tuning of the molecule's properties. The introduction of heteroaryl systems is of particular interest in medicinal chemistry, as they can introduce new hydrogen bonding donors and acceptors, and modulate the pharmacokinetic properties of the compound. nih.govuit.no
Spectroscopic and Analytical Characterization Techniques in Synthetic Verification
The verification of the synthesis of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure.
In the ¹H NMR spectrum, characteristic signals for the aromatic protons on the difluorophenyl ring, the ethyl group (a quartet and a triplet), and the NH proton of the carbamate are expected. researchgate.net
¹³C NMR will show distinct peaks for the carbonyl carbon of the carbamate, the carbons of the aromatic ring (with C-F couplings), and the carbons of the ethyl group.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). google.com The fragmentation pattern observed in the mass spectrum can also provide structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching of the carbamate group is typically observed around 1700-1730 cm⁻¹, and the N-H stretching vibration appears in the region of 3200-3400 cm⁻¹.
Chromatographic Techniques: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound. nih.govssrn.com When coupled with a mass spectrometer (GC-MS or LC-MS), these methods provide powerful tools for both separation and identification.
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared with the calculated values for the proposed structure to confirm its empirical formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Elucidation
Specific ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in published scientific literature or chemical databases accessible through the search. While general principles of NMR spectroscopy would predict the types of signals expected from the molecule's structure, the precise, experimentally determined values necessary for a detailed and accurate analysis are absent.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
There is no specific high-resolution mass spectrometry data available that would provide the accurate mass determination of the molecular ion ([M]+ or [M+H]+) for this compound. This information is crucial for confirming the elemental composition of the molecule with high precision.
X-ray Crystallography for Definitive Molecular Structure and Stereochemistry
A crystallographic study for this compound has not been reported. Consequently, critical data such as crystal system, space group, unit-cell dimensions, atomic coordinates, bond lengths, and bond angles, which are determined through X-ray crystallography, are not available. This information would be essential for a definitive description of its three-dimensional molecular structure.
Due to the lack of this foundational experimental data, it is not possible to generate the thorough, informative, and scientifically accurate content, including the required data tables, as stipulated in the instructions.
Structure Activity Relationship Sar and Structural Biology of Ethyl N 2,4 Difluorophenyl Carbamate Derivatives
Elucidating SAR through Systematic Structural Modifications at the Carbamate (B1207046) Moiety
The carbamate group (-NH-CO-O-) is a critical structural motif that serves as a versatile scaffold in medicinal chemistry, largely due to its chemical stability and ability to act as a peptide bond surrogate. nih.govacs.org Systematic modifications of this moiety in derivatives of Ethyl n-(2,4-difluorophenyl)carbamate are crucial for elucidating the structure-activity relationship (SAR). Modifications can be explored at both the O- and N-termini of the carbamate, providing opportunities to modulate biological and pharmacokinetic properties. nih.gov
Structural alterations often focus on the ester portion of the carbamate. Replacing the ethyl group with different alkyl or aryl substituents can significantly impact potency and selectivity. This is because the nature of this group can influence the compound's lipophilicity, steric profile, and susceptibility to hydrolysis by plasma esterases. nih.gov For instance, increasing the length or branching of the alkyl chain can enhance hydrophobic interactions within a target's binding pocket, potentially increasing inhibitory potency. researchgate.net Conversely, introducing bulky substituents may lead to steric clashes that reduce or abolish activity. chemrxiv.org
Modifications at the nitrogen atom, while defining the N-aryl scaffold, can also be considered. While the 2,4-difluorophenyl group is a defining feature, hypothetical alterations such as N-alkylation would fundamentally change the hydrogen-bonding capability of the carbamate's N-H group. The N-H proton is a key hydrogen bond donor, and its interaction with target enzymes or receptors is often critical for biological activity. nih.govacs.org Therefore, removing this capability would be a key probe for understanding binding modes.
The reactivity of the carbamate's carbonyl group is another focal point. The electrophilicity of the carbonyl carbon is directly involved in the mechanism of action for many carbamate inhibitors, particularly those that act by carbamoylating a serine residue in an enzyme's active site. nih.govchemrxiv.org Structural modifications to the O-alkyl or N-aryl groups can electronically influence this carbonyl carbon, thereby tuning the compound's reactivity and, consequently, its inhibitory potency and duration of action. chemrxiv.org
Below is a data table illustrating hypothetical SAR trends based on systematic modifications at the carbamate moiety, drawn from general principles for N-aryl carbamates.
Table 1: SAR Trends for Modifications at the Carbamate Moiety This table is illustrative and based on general principles of carbamate SAR.
| Modification Site | Substituent Change | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| O-Alkyl Group | Ethyl → Propyl/Butyl | Potential Increase | Enhanced hydrophobic interactions in the binding pocket. researchgate.net |
| O-Alkyl Group | Ethyl → Isopropyl/tert-Butyl | Variable (Potential Decrease) | May introduce steric hindrance, preventing optimal binding. chemrxiv.org |
| O-Alkyl Group | Ethyl → Benzyl | Potential Increase | Introduces potential for π-π stacking interactions. |
Influence of Fluorination Patterns and Aromatic Substituents on Biological Activity Profiles
The 2,4-difluorophenyl ring is a key determinant of the biological activity profile of this compound. The inclusion of fluorine atoms in drug candidates is a common strategy in medicinal chemistry to modulate electronic, lipophilic, and steric parameters, which can critically influence both pharmacodynamic and pharmacokinetic properties. researchgate.net
The specific pattern of fluorination is often critical. The presence and position of fluorine atoms on the N-aryl ring can significantly alter the molecule's interaction with its biological target. Fluorine, being highly electronegative, can modify the acidity of the N-H proton of the carbamate, influencing its hydrogen bonding strength. researchgate.net Furthermore, fluorine atoms can engage in favorable orthogonal multipolar interactions with electron-rich pockets in a protein. The 2,4-substitution pattern provides a specific electronic and steric profile that may be optimal for a particular target. Studies on other N-aryl carbamates have shown that moving a fluorine atom from one position to another (e.g., ortho vs. meta vs. para) can drastically change inhibitory potency. nih.gov
Beyond fluorine, introducing other substituents onto the aromatic ring allows for a systematic exploration of the SAR. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of these substituents play a significant role. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents like chlorine (Cl), bromine (Br), or trifluoromethyl (CF₃) can further modulate the electronic properties of the ring and the carbamate linkage. In many N-aryl carbamate series, the presence of halogens is beneficial for biological activities like antifungal or antiviral effects. mdpi.commdpi.com For example, 2,4-dichloro substitution has been shown to produce promising antifungal activity. mdpi.com
Electron-Donating Groups (EDGs): Substituents such as methyl (CH₃) or methoxy (B1213986) (OCH₃) can also enhance activity. An EDG at the para-position of the N-aryl ring has been shown to improve the antiproliferative activity in some heterocyclic scaffolds. nih.gov The impact is highly context-dependent on the specific biological target.
Steric Effects: The size and position of the substituent are crucial. A bulky group at the ortho position can force the aryl ring to twist relative to the plane of the carbamate group (affecting the dihedral angle), which can either be beneficial or detrimental to binding, depending on the target's topology. chemrxiv.org
The findings indicate that the groups and positions of substituents on the N-phenyl ring have a significant impact on biological activities. mdpi.com
Table 2: Influence of Aromatic Ring Substituents on Biological Activity This table illustrates general trends observed in various N-aryl compound series.
| Phenyl Ring Position | Substituent Type | General Impact on Activity | Example Finding |
|---|---|---|---|
| Para (4-position) | Halogens (Cl, Br, F) | Often Favorable | Halogen introduction can maintain or improve antiviral activity. mdpi.com |
| Para (4-position) | Methyl (CH₃) | Favorable in some cases | Increased cytotoxicity in certain coumarin (B35378) series. mdpi.com |
| Ortho/Meta (2,3-position) | Dichloro (Cl) | Favorable in some cases | 2,3-dichloro N-aryl carbamates exhibited promising antifungal activity. mdpi.com |
Conformational Analysis of the Carbamate Linkage and its Implications for Ligand-Target Interactions
The carbamate functionality, while often drawn as a planar group, possesses specific conformational characteristics that are vital for its interaction with biological targets. The linkage is an amide-ester hybrid, and like amides, it experiences resonance that results in a partial double-bond character for the C-N bond. nih.govnih.gov This delocalization of the nitrogen lone pair into the carbonyl group imposes a significant degree of conformational restriction, limiting free rotation around the C-N bond. acs.org
This restricted rotation leads to the existence of two primary planar conformations, or rotamers: syn and anti (also referred to as cis and trans), defined by the dihedral angle of the R-O-C-N atoms. nih.gov
Anti (trans) conformation: The O-alkyl group (ethyl) and the N-aryl group are on opposite sides of the C-N bond.
Syn (cis) conformation: The O-alkyl and N-aryl groups are on the same side of the C-N bond.
For most simple carbamates, the anti rotamer is generally favored energetically by approximately 1.0–1.5 kcal/mol due to reduced steric clash and more favorable electrostatic interactions. nih.gov However, the energy difference can be small, and in some cases, a mixture of both isomers can exist in equilibrium. nih.gov This conformational preference is a key aspect of ligand-target interactions. A biological target's binding site is a defined three-dimensional space, and the ligand must adopt a specific conformation to achieve optimal binding. The inherent preference of the carbamate linkage for an anti conformation pre-organizes the molecule into a shape that may be more complementary to the active site, reducing the entropic penalty of binding.
Rational Design Principles for Modulating Bioactivity within the Carbamate Class
Rational design of bioactive molecules is a key objective in drug discovery, aiming to optimize a compound's properties through targeted chemical modifications based on an understanding of its SAR and binding mode. unimi.itnih.gov For the N-aryl carbamate class, including derivatives of this compound, several design principles can be applied to modulate bioactivity.
Tuning Lipophilicity and Steric Profile: The O-alkyl chain of the carbamate is a primary handle for modifying the molecule's lipophilicity and size. Based on SAR data, this chain can be lengthened, shortened, or branched to probe for optimal hydrophobic and steric interactions within the target's binding site. researchgate.net If the target has a deep, hydrophobic pocket, a longer alkyl chain may increase potency. Conversely, if the pocket is sterically constrained, a smaller group would be required. chemrxiv.org
Modulating Electronic Properties and Hydrogen Bonding: The substitution pattern on the N-aryl ring is a powerful tool for fine-tuning electronic properties. The strategic placement of electron-withdrawing groups, like the existing fluorine atoms, or the addition of other groups (halogens, nitro groups) can alter the acidity of the N-H proton and the reactivity of the carbamate carbonyl. researchgate.netmdpi.com This allows for the optimization of hydrogen bonds and, for covalent inhibitors, the rate of carbamoylation.
Conformational Constraint or Modification: Understanding the preferred conformation of the carbamate linkage is crucial. Design strategies can aim to either lock the molecule into its presumed bioactive conformation or to alter the conformational equilibrium. For example, incorporating the carbamate into a cyclic system would rigidly fix the syn/anti relationship and the orientation of the substituents, which can lead to a significant increase in potency if the locked conformation matches the binding site's requirements.
Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar steric and electronic properties, with the goal of improving physicochemical or pharmacokinetic attributes. For the carbamate scaffold, the ester oxygen could be replaced with sulfur to create a thiocarbamate. While this often increases reactivity and can decrease chemical stability, it can also lead to altered potency and selectivity profiles. nih.gov Similarly, the entire carbamate group can be considered a bioisostere of a peptide bond, a principle that underlies its frequent use in drug design. acs.org
These rational design approaches, guided by iterative cycles of synthesis and biological testing, allow for the systematic optimization of lead compounds toward candidates with enhanced potency, selectivity, and drug-like properties. nih.gov
Comparative SAR Studies with Other N-Aryl Carbamate Scaffolds and Established Bioactive Compounds
To contextualize the SAR of this compound derivatives, it is instructive to compare them with other N-aryl carbamate scaffolds and established bioactive compounds. Such comparisons can reveal both conserved and unique SAR trends, providing broader insights into the role of the carbamate moiety and the N-aryl group in generating biological activity.
Comparison with Other N-Aryl Carbamate Scaffolds:
Ixodicidal Phenyl Carbamates: Studies on compounds like Ethyl-4-bromophenyl-carbamate and Ethyl-4-chlorophenyl-carbamate show that para-halogen substitution on the N-phenyl ring is key for their activity against tick reproduction. nih.gov This aligns with the general principle that halogenation of the N-aryl ring is often a favorable modification, a trend that is also leveraged in the 2,4-difluoro substitution pattern of the primary compound of interest.
FAAH Inhibitor Carbamates: A well-known class of N-aryl carbamates are inhibitors of Fatty Acid Amide Hydrolase (FAAH), such as URB597 (cyclohexylcarbamic acid biphenyl-3-yl ester). In this class, SAR studies have extensively explored the N-substituent, showing that flexible and hydrophobic groups enhance potency by improving complementarity with hydrophobic channels in the enzyme. researchgate.net While the O-aryl group differs, the principle of optimizing lipophilic interactions via the N-substituent is a shared theme.
Antifungal N-Aryl Carbamates: Research into various N-aryl carbamates as antifungal agents has demonstrated that di- and tri-substituted phenyl rings often yield high potency. mdpi.com For example, 2,4-dichloro and 3,5-ditrifluoromethyl substitutions were found to be highly effective. mdpi.com This reinforces the importance of the substitution pattern on the N-aryl ring, suggesting that the 2,4-difluoro pattern is part of a broader trend where multi-halogenation confers potent bioactivity.
Comparison with Established Bioactive Compounds:
Coumarin-Based Scaffolds: In a series of 4-(N-aryl)aminocoumarins, the addition of halogens (F, Cl, Br) to the N-aryl ring was also found to be important for antiviral activity against the HSV-1 virus. mdpi.com Although the core scaffold is different, the N-aryl group is modified in a similar manner to tune activity, suggesting a common strategy for enhancing interactions with biological targets across different molecular frameworks.
Cinnamate Esters: Comparing this compound to a structurally simpler ester like Ethyl p-methoxycinnamate (EPMC), an anti-inflammatory agent, highlights the role of the carbamate linkage. In EPMC, both the ethyl ester and the methoxy group on the phenyl ring are crucial for its activity. researchgate.netugm.ac.id This parallel underscores that for many small molecule drugs, modifications at both the ester/carbamate portion and the aromatic ring are critical levers for tuning potency.
This comparative analysis reveals that while the specific biological target dictates the optimal substitution pattern, the general principles of modulating lipophilicity, electronics, and steric bulk through substitutions on the N-aryl and O-alkyl/aryl portions are conserved across a wide range of carbamate-containing bioactive molecules.
Table 3: Comparative SAR Highlights
| Scaffold Class | Key N-Aryl SAR Feature | Key O-Alkyl/Aryl SAR Feature | Relevance to this compound |
|---|---|---|---|
| Ixodicidal Carbamates | Para-halogenation is critical. nih.gov | Ethyl group is common. nih.gov | Confirms importance of halogenation on the N-aryl ring. |
| FAAH Inhibitors | Lipophilic/flexible N-substituents enhance potency. researchgate.net | O-biphenyl group is a common feature. | Highlights importance of hydrophobic interactions, though with a different part of the molecule. |
| Antifungal Carbamates | Multi-halogenation (e.g., dichloro, difluoro) is favorable. mdpi.com | O-alkyl chain length modulates activity. mdpi.com | Strongly supports the 2,4-difluoro substitution strategy for achieving high potency. |
Mechanistic Insights into the Biological Activity of Ethyl N 2,4 Difluorophenyl Carbamate Analogues
Investigation of Enzyme Inhibition Mechanisms
The biological effects of carbamate (B1207046) derivatives are frequently rooted in their ability to inhibit specific enzymes crucial for the survival of target organisms. This section details the enzymatic inhibition mechanisms responsible for their diverse activities.
Carbamate compounds are well-documented inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). epa.govnih.govucanr.edu These enzymes are vital for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic nerve fibers. epa.gov
The mechanism of inhibition by carbamates involves the reversible carbamylation of a serine residue within the active site of the cholinesterase enzyme. epa.gov This process is analogous to the action of organophosphates but forms a less stable carbamyl-enzyme complex that dissociates more readily. epa.gov Consequently, carbamates are typically classified as reversible or pseudo-irreversible inhibitors. iaea.orgherts.ac.uk The rate of inhibition and the stability of the carbamylated enzyme vary depending on the specific structure of the carbamate derivative.
Studies on various O-aromatic N,N-disubstituted carbamates have shown weak to moderate inhibition of both AChE and BChE, with IC50 values ranging from micromolar to nanomolar concentrations. epa.gov In many cases, derivatives exhibit a degree of selectivity, with IC50 values for BChE often being lower than those for AChE. epa.gov For instance, research on a series of O-phenyl-N-aryl carbamates demonstrated that substitution patterns on the N-aryl ring significantly influence inhibitory activity against both acetylcholinesterase and butyrylcholinesterase.
Table 1: Cholinesterase Inhibitory Activity of Selected Carbamate Derivatives
This table is interactive. You can sort the columns by clicking on the headers.
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | - |
| O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 89.74 | - |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | BChE selective |
| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 4.33 | BChE selective |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 6.57 | BChE selective |
| O-phenyl-N-phenyl carbamate | AChE | Active | - |
Data sourced from multiple studies on carbamate derivatives. epa.goviaea.orgherts.ac.uk
While some classes of herbicides function by directly inhibiting key enzymes in the biosynthetic pathways of essential amino acids, such as acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, this is not the primary mode of action for phenylcarbamate herbicides like propham and chlorpropham. ucanr.edunih.govumn.edu Instead of inhibiting amino acid synthesis, the herbicidal activity of these carbamates is primarily attributed to the disruption of mitosis (cell division). herts.ac.ukmedchemexpress.com
However, downstream effects on protein synthesis have been observed. Research indicates that carbamate herbicides can inhibit the utilization of amino acids for the synthesis of proteins and other polymers. nih.gov This inhibition of protein synthesis could be a secondary consequence of the primary effect on microtubule function and cell division, leading to a cascade of metabolic disruptions that contribute to plant death. For example, the failure to synthesize essential spindle proteins would directly halt mitosis. Therefore, while amino acid metabolism is affected, the specific targeting of amino acid biosynthetic enzymes is not the established primary mechanism for this class of herbicides.
The fungicidal activity of many carbamate compounds is linked to their ability to interact with and inhibit enzymes within pathogenic fungi. A key mechanism is the targeting of thiol (sulfhydryl) groups (-SH) present in the cysteine residues of fungal enzymes. These thiol groups are often crucial for enzyme structure and catalytic function.
Commercially available carbamate fungicides have demonstrated broad-spectrum antifungal activities attributed to this mechanism. By reacting with these thiol groups, the carbamate molecule can inactivate essential enzymes, disrupting critical metabolic pathways and leading to fungal cell death. This reactivity with thiols provides a basis for their effectiveness against a range of plant pathogenic fungi. Dithiocarbamate fungicides, a related but distinct class of compounds, are also known to exert their toxic effects through potent reactivity with protein thiols. nih.govnih.gov
Modulation of Other Relevant Biological Targets and Receptor-Ligand Interactions
Beyond direct enzyme inhibition, carbamate analogues can interact with other significant biological targets. The most prominent of these for phenylcarbamates is the structural protein tubulin. Tubulin is the monomeric subunit of microtubules, which are essential components of the cytoskeleton in all eukaryotic cells.
The interaction of phenylcarbamate herbicides with tubulin is a critical aspect of their biological activity in both plants and fungi. nih.gov Phenylcarbamates can bind to β-tubulin, interfering with the assembly and disassembly of microtubules. nih.govnih.gov This disruption prevents the formation of a functional mitotic spindle, thereby arresting cell division at metaphase and inhibiting plant growth. medchemexpress.com This mechanism positions tubulin as a key receptor for this class of compounds.
In the context of medicinal chemistry, more complex carbamate-containing molecules have been designed to interact with a variety of receptors. For example, the anticonvulsant felbamate, a dicarbamate, is known to interact with N-methyl-D-aspartate (NMDA) receptors in the central nervous system. nih.gov Other derivatives have been developed as selective antagonists for muscarinic acetylcholine receptors. However, for simpler N-aryl carbamates, tubulin remains the most extensively validated alternative biological target.
Antifungal and Antimicrobial Activity Mechanisms In Vitro
The efficacy of N-aryl carbamate derivatives as antifungal agents has been demonstrated in vitro against a variety of phytopathogenic fungi. The primary mechanism, as noted in section 4.1.3, involves the targeting of thiol groups in essential fungal enzymes.
Screening studies have evaluated the mycelial growth inhibition of numerous carbamate analogues against fungi such as Fusarium graminearum, Fusarium oxysporum, and Botrytis cinerea. The results indicate that the substitution pattern on the N-aryl ring, as well as the nature of the ester group, significantly influences the potency and spectrum of antifungal activity. For example, the presence of halogen substituents on the phenyl ring, such as in 2,4-dichloro N-aryl carbamates, often enhances antifungal efficacy. The length of the alkyl chain in the carbamate ester group also plays a role; an ethyl group is often found to be optimal, with longer chains sometimes leading to a decrease in activity.
Table 2: In Vitro Antifungal Activity of Selected N-Aryl Carbamate Derivatives
This table is interactive. You can sort the columns by clicking on the headers.
| Compound ID | Fungal Species | Activity Metric | Value (µg/mL) |
|---|---|---|---|
| 1af | F. graminearum | EC50 | 12.50 |
| 1z | F. oxysporum | EC50 | 16.65 |
| 1ag | Multiple Species | Inhibition Rate at 50 µg/mL | >70% |
| 1s (2,3-dichloro) | Multiple Species | Promising Activity | - |
| 1t (2,4-dichloro) | Multiple Species | Promising Activity | - |
EC50: The concentration of a compound that gives half-maximal response. Data from studies on novel N-aryl carbamates.
In addition to antifungal properties, certain O-phenyl-N-aryl carbamates have been screened for broader antimicrobial activity, showing efficacy against various microbes. iaea.org
Cellular and Subcellular Target Identification and Validation in Experimental Models
The identification of specific cellular and subcellular targets is crucial for understanding the precise mechanism of action of bioactive compounds. For herbicidal and antifungal phenylcarbamate analogues, a key subcellular target that has been identified and validated is tubulin , the protein subunit of microtubules. nih.govpnwhandbooks.org
Experimental models have demonstrated that phenylcarbamates bind to β-tubulin, a core component of the microtubule structure. nih.gov This binding disrupts the dynamic process of microtubule assembly and disassembly, which is essential for several cellular processes, most notably mitosis. By interfering with the formation of the mitotic spindle apparatus, these carbamates effectively halt cell division, which is the ultimate cause of their herbicidal and fungicidal effects. nih.govmedchemexpress.com
The binding site for phenylcarbamates on tubulin appears to be distinct from that of other antitubulin agents like the benzimidazoles. nih.gov Interestingly, fungal resistance to benzimidazole fungicides is often associated with mutations in the β-tubulin gene, and this resistance can lead to hypersensitivity to phenylcarbamates, a phenomenon known as negative cross-resistance. nih.gov This genetic evidence provides strong validation for tubulin as the direct target. Further studies have suggested that resistance to phenylcarbamates may also be linked to proteins within the microtubule-organizing centers (MTOCs), which regulate the nucleation and organization of microtubules. nih.gov
Molecular Pathways Affected by Ethyl n-(2,4-difluorophenyl)carbamate Derivatives
The biological activities of this compound and its analogues are intrinsically linked to their interactions with specific molecular pathways. Research into the broader class of carbamates, particularly those bearing a difluorophenyl moiety, has elucidated several key mechanisms of action. These derivatives are recognized for their potential to modulate enzymatic activities, primarily as inhibitors, thereby disrupting critical biochemical cascades in target organisms. The primary molecular pathways affected include sterol biosynthesis in fungi and the activity of serine hydrolases, such as acetylcholinesterase, fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (B570770) (MAGL), in a range of organisms.
A significant area of investigation for compounds structurally related to this compound has been their antifungal properties. The molecular basis for this activity is often the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. Specifically, these compounds can target the enzyme 14α-demethylase (CYP51), a key player in the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes.
Derivatives incorporating a 1,2,4-triazole moiety alongside the 2,4-difluorophenyl group are particularly effective. Triazole fungicides are a well-established class of sterol demethylation inhibitors (DMIs) nih.gov. The nitrogen atom in the triazole ring binds to the heme iron of the CYP51 enzyme, preventing the binding of the natural substrate, lanosterol. This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.
A study on N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate derivatives demonstrated their fungicidal activity nyxxb.cn. While the specific molecular pathway was not detailed in the available abstract, the presence of the 2,4-difluorophenyl and triazole moieties strongly suggests that the mechanism of action involves the inhibition of CYP51. The fungicidal efficacy of these compounds against various plant pathogenic fungi highlights the potential of the 2,4-difluorophenylcarbamate scaffold in the design of novel antifungal agents targeting sterol biosynthesis.
Carbamates are a well-documented class of inhibitors for serine hydrolases, enzymes that utilize a nucleophilic serine residue in their active site to hydrolyze substrates. The carbamate moiety acts as a "slow substrate," carbamylating the active site serine and rendering the enzyme temporarily inactive. The rate of decarbamylation determines the duration of inhibition. The 2,4-difluorophenyl group can significantly influence the reactivity and selectivity of these inhibitors.
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE) is a classic mechanism of action for many carbamate insecticides and some therapeutic agents nih.gov. AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of nerve function. While direct studies on this compound as an AChE inhibitor are not prevalent in the search results, the carbamate structure is fundamentally suited for this activity. Fluorination of the phenyl ring can enhance the electrophilicity of the carbamate carbonyl carbon, potentially increasing its reactivity towards the serine nucleophile in the AChE active site.
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition
More recent research has identified fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) as key targets for carbamate inhibitors. These enzymes are central to the regulation of the endocannabinoid system, which is involved in pain, inflammation, and mood.
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides. Inhibition of FAAH leads to elevated levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects nih.govnih.govmedchemexpress.commdpi.com. Carbamate-based inhibitors, such as URB597, have been developed as selective FAAH inhibitors nih.govnih.gov. The O-aryl carbamate structure is crucial for this activity.
MAGL is the main enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) nih.govnih.govdcchemicals.commedchemexpress.com. Inhibition of MAGL increases 2-AG levels, which can also result in therapeutic benefits, including neuroprotection and reduction of neuroinflammation. O-hexafluoroisopropyl (HFIP) carbamates have been identified as potent and selective MAGL inhibitors matthewslab.org.
The 2,4-difluorophenyl group in this compound analogues can influence their potency and selectivity towards FAAH and MAGL. Fluorine substitution can affect the electronic properties of the aromatic ring and its interaction with the enzyme's active site. While specific IC50 values for this compound are not available, the data for other carbamate inhibitors of FAAH and MAGL provide a basis for understanding the potential of this compound class.
Computational and Theoretical Chemistry Approaches in the Study of Ethyl N 2,4 Difluorophenyl Carbamate
Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis) for Electronic Structure and Reactivity
Computational chemistry provides powerful tools for investigating the electronic structure and reactivity of molecules like Ethyl n-(2,4-difluorophenyl)carbamate. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in this regard. DFT methods are used to determine the optimized molecular geometry and to calculate various electronic properties that govern the molecule's behavior.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. edu.krd The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krdacadpubl.eu
For this compound, DFT calculations would elucidate how the electron-withdrawing fluorine atoms on the phenyl ring influence the electron distribution across the entire molecule, affecting the energies of the frontier orbitals and, consequently, its reactivity profile.
Analysis of Amide Resonance and Rotational Barriers in Carbamates
A defining feature of carbamates, like amides, is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond. nd.edulibretexts.org This restriction is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, a phenomenon known as amide resonance. This resonance imparts partial double-bond character to the C-N bond, creating a significant energy barrier to rotation. libretexts.orgmdpi.com
The magnitude of this rotational barrier can be influenced by the electronic nature of the substituents on the nitrogen atom. For N-arylcarbamates, the barrier is generally lower than for N-alkylcarbamates because the electron-withdrawing nature of the aryl group reduces the electron density on the nitrogen, thereby decreasing the C-N double bond character. nd.edunih.gov In the case of this compound, the strongly electron-withdrawing 2,4-difluorophenyl group is expected to further lower this rotational barrier compared to an unsubstituted N-phenylcarbamate. nd.edu
Computational methods, such as DFT, can be used to calculate the energy profile for rotation around the C-N bond. By mapping the energy of the molecule as a function of the dihedral angle, the transition state for rotation can be identified and the height of the energy barrier (ΔG‡) can be quantified. mdpi.comnih.gov These theoretical calculations provide insights into the conformational dynamics of the molecule, which can be crucial for its interaction with biological targets.
Frontier Molecular Orbital Energies and Molecular Electrostatic Potential (MEP) Mapping
Frontier Molecular Orbital (FMO) analysis focuses on the HOMO and LUMO as the primary orbitals involved in chemical reactions. imist.ma For this compound, the spatial distribution of the HOMO would indicate the regions most susceptible to electrophilic attack (electron donation), while the LUMO distribution would highlight the regions prone to nucleophilic attack (electron acceptance). acadpubl.eunih.gov Typically, in such molecules, the HOMO is localized over the electron-rich phenyl ring and the nitrogen atom, while the LUMO is often centered on the carbonyl group and the aromatic ring. chemmethod.com
Molecular Electrostatic Potential (MEP) mapping is another powerful visualization tool derived from quantum chemical calculations. It illustrates the charge distribution on the molecule's surface. researchgate.net The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are favorable sites for electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. imist.manih.gov
For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogen (N-H). The difluorinated phenyl ring would exhibit a complex potential surface due to the interplay between the electronegative fluorine atoms and the delocalized π-system. This detailed charge mapping is invaluable for predicting intermolecular interactions, including hydrogen bonding and stacking interactions, which are fundamental to molecular recognition processes. nih.govresearchgate.net
Molecular Docking and Ligand-Protein Interaction Profiling for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). samipubco.com
A molecular docking study for this compound would begin with the selection of a relevant protein target. The ligand's 3D structure would be optimized and then "docked" into the active site of the receptor. The resulting poses are ranked by the scoring function, with the lowest energy pose representing the most likely binding mode. nih.gov
Analysis of the best-docked pose reveals the specific ligand-protein interactions that stabilize the complex. These interactions can include:
Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. nih.gov
Pi-Pi Stacking: The difluorophenyl ring can engage in stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. nih.gov
Hydrophobic Interactions: The ethyl group and the aromatic ring contribute to hydrophobic interactions with nonpolar residues.
By profiling these interactions, molecular docking provides a structural hypothesis for the compound's mechanism of action and can guide the design of more potent analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive animal testing. nih.govnih.gov
Ligand-Based QSAR Approaches
Ligand-based QSAR models are developed when the 3D structure of the biological target is unknown. These models rely solely on the properties of a set of known active and inactive molecules. nih.gov To build a QSAR model for a series of carbamates including this compound, one would first calculate a variety of molecular descriptors for each compound. These descriptors can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape). nih.gov
A statistical method, such as multiple linear regression or machine learning algorithms, is then used to create an equation that links these descriptors to the observed biological activity. mdpi.com The resulting model can then be used to predict the activity of this compound and other related compounds based on their calculated descriptors.
Receptor-Based QSAR Approaches
Receptor-based QSAR, also known as 3D-QSAR, is employed when the 3D structure of the target protein is available. This approach incorporates information about the ligand-receptor interactions into the model. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common.
In this method, a series of ligands are aligned within the receptor's binding site (often using poses from molecular docking). The steric and electrostatic interaction fields around each molecule are then calculated on a 3D grid. nih.gov The QSAR model correlates the variations in these 3D fields with the changes in biological activity across the series. Such a model for carbamate (B1207046) derivatives would provide a 3D map illustrating which regions around the ligand are sensitive to modification. For this compound, this could reveal, for example, that increasing steric bulk or negative electrostatic potential in a specific region of the molecule would enhance its binding affinity and biological activity.
Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Flexibility
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into binding dynamics and conformational flexibility. nih.govuregina.ca In the context of this compound, MD simulations can elucidate how the molecule interacts with biological targets, such as enzymes or receptors, and how its three-dimensional shape changes over time. These simulations model the atomic interactions within the molecule and with its surrounding environment, governed by a force field, which is a set of empirical potential energy functions.
The study of aromatic carbamates through MD simulations can reveal crucial information about their binding modes to protein active sites. mdpi.comnih.gov For this compound, simulations can predict the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and calculate the binding free energy. The difluorophenyl group is of particular interest, as the fluorine atoms can significantly influence electrostatic and van der Waals interactions, potentially forming halogen bonds or altering the molecule's hydrophobic profile. mdpi.comresearchgate.net
To illustrate the type of data obtained from such simulations, the following interactive table presents hypothetical results from an MD simulation study of this compound binding to a hypothetical protein target.
| Simulation Parameter | Value | Interpretation |
|---|---|---|
| Binding Free Energy (kcal/mol) | -8.5 ± 0.7 | Indicates a stable binding interaction with the target protein. |
| Root Mean Square Deviation (RMSD) of Ligand (Å) | 1.2 ± 0.3 | Shows the stability of the ligand's position within the binding site over the simulation time. |
| Key Interacting Residues | Tyr123, Phe256, Arg301 | Highlights the specific amino acids crucial for binding. |
| Dominant Conformation (Dihedral Angle °) | 165° (O=C-N-C) | Represents the most frequently observed three-dimensional arrangement of the carbamate group in the bound state. |
Application in Molecular Imprinting Polymer Design and Selectivity Studies using Difluorophenyl Templates
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have high selectivity for a specific target molecule, known as the template. researchgate.netencyclopedia.pubmdpi.com The computational design of MIPs has become an increasingly important field, allowing for the rational selection of functional monomers and cross-linkers to create optimal binding cavities for the template molecule. nih.govnih.gov this compound, with its distinct structural features, serves as an excellent candidate for a template in the design of selective MIPs.
The design process often begins with computational screening of a virtual library of functional monomers to identify those that exhibit the strongest and most stable interactions with the template molecule. encyclopedia.pub For a template like this compound, monomers capable of forming hydrogen bonds with the carbamate group and those that can engage in π-π stacking or hydrophobic interactions with the difluorophenyl ring would be prioritized. The presence of fluorine atoms on the phenyl ring can enhance selectivity due to their specific electronic and steric properties, potentially leading to more defined and selective binding pockets. mdpi.comdigitellinc.com
Computational simulations, including quantum mechanics (QM) and molecular dynamics (MD), are employed to model the pre-polymerization complex between the template and the chosen functional monomers. nih.gov These simulations help in determining the optimal molar ratio of template to monomer and in understanding the nature of the non-covalent interactions that will govern the recognition in the final polymer. jlu.edu.cn The difluorophenyl moiety is particularly significant in these simulations as it can influence the geometry and electronic properties of the binding cavity. researchgate.net
Selectivity studies of the resulting MIPs are crucial to validate the computational design. These studies typically involve comparing the binding of the template molecule to the MIP with that of structurally similar compounds. The unique substitution pattern of the difluorophenyl group in this compound provides a basis for creating highly selective MIPs that can distinguish it from other carbamates or fluorinated aromatic compounds.
The following interactive data table summarizes key parameters and findings from a hypothetical study on the computational design and experimental validation of a MIP for this compound.
| Parameter | Details/Value | Significance |
|---|---|---|
| Template Molecule | This compound | The target molecule for which the selective polymer is designed. |
| Computationally Selected Functional Monomer | Methacrylic Acid | Chosen for its ability to form strong hydrogen bonds with the carbamate group of the template. |
| Binding Energy (Template-Monomer Complex, kcal/mol) | -12.3 | A high negative value indicates a strong and stable interaction, favorable for imprinting. |
| Imprinting Factor (IF) | 4.2 | The ratio of binding capacity of the MIP to that of a non-imprinted polymer (NIP), indicating successful imprinting. |
| Selectivity Coefficient (vs. Ethyl n-phenylcarbamate) | 3.5 | Demonstrates the MIP's higher affinity for the difluorinated template compared to a non-fluorinated analogue. |
Emerging Research Applications and Future Directions for Ethyl N 2,4 Difluorophenyl Carbamate
Development of Novel Agrochemicals with Enhanced Specificity and Environmental Profile
The carbamate (B1207046) chemical class has a long history in the agricultural sector, with many carbamate-containing compounds being used as insecticides, herbicides, and fungicides. wikipedia.orgnih.gov The primary mechanism of action for many carbamate insecticides is the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in insects. wikipedia.org However, concerns over non-target toxicity and environmental persistence have driven the search for new agrochemicals with improved specificity and better environmental profiles.
The introduction of fluorine atoms into the structure of agrochemicals is a well-established strategy to enhance their biological activity and metabolic stability. mdpi.com In the context of Ethyl n-(2,4-difluorophenyl)carbamate, the two fluorine atoms on the phenyl ring are expected to significantly influence its electronic properties, lipophilicity, and binding interactions with target enzymes. This can lead to the development of more selective and potent agrochemicals. For instance, the difluoro-substituted phenyl ring could allow for more specific interactions with the active site of a target pest's enzyme, reducing its effect on beneficial organisms.
Furthermore, the carbamate linkage can be engineered for controlled degradation in the environment, breaking down into less harmful substances and thereby reducing long-term ecological impact. nih.gov Research in this area is focused on designing derivatives of this compound that exhibit high efficacy against specific agricultural pests while demonstrating favorable environmental degradation profiles.
Table 1: Potential Agrochemical Applications of this compound Derivatives
| Agrochemical Class | Target Organism/Pest | Potential Advantages of Difluoro-substitution |
| Insecticides | Various insect pests | Enhanced binding to insect-specific enzyme targets, leading to increased potency and selectivity. |
| Herbicides | Undesirable plant species | Improved uptake and translocation within the target weed, with potential for novel modes of action. |
| Fungicides | Pathogenic fungi | Increased efficacy against resistant fungal strains and a more favorable environmental persistence profile. nih.gov |
Exploration as Lead Compounds in Medicinal Chemistry for Target-Specific Modulation
In medicinal chemistry, the carbamate group is recognized as a key structural motif in numerous approved drugs and prodrugs. nih.govnih.gov Carbamates are valued for their chemical stability, ability to permeate cell membranes, and their capacity to act as peptide bond surrogates. nih.gov The incorporation of fluorine into drug candidates is also a widely used strategy to improve pharmacological properties such as metabolic stability, binding affinity, and bioavailability. mdpi.com
This compound, therefore, represents a promising lead compound for the development of new therapeutic agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. jetir.orgnumberanalytics.com The difluorophenyl group can engage in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can be fine-tuned to achieve high selectivity for a particular enzyme or receptor. mdpi.com
Researchers are exploring derivatives of this compound for their potential to modulate the activity of various biological targets implicated in diseases. For example, fluorinated carbamates have been investigated as inhibitors for enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are involved in the endocannabinoid system. d-nb.info The structural features of this compound make it a candidate for designing inhibitors of other enzymes where a substituted phenyl ring can occupy a hydrophobic pocket and the carbamate group can interact with key active site residues.
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Biological Target | Rationale for Exploration |
| Oncology | Kinases, Proteases | The difluorophenyl moiety can be optimized for selective binding to the active sites of cancer-related enzymes. |
| Neurodegenerative Diseases | Cholinesterases, Other enzymes | Carbamates are known inhibitors of cholinesterases, and fluorine substitution can enhance potency and brain penetration. nih.gov |
| Infectious Diseases | Viral or bacterial enzymes | The compound can serve as a scaffold for designing inhibitors that disrupt the life cycle of pathogens. |
Contribution to the Fundamental Understanding of Carbamate-Based Chemical Biology
Chemical biology seeks to understand and manipulate biological systems using chemical tools. Carbamate-containing molecules play a significant role in this field due to their diverse biological activities and their utility as probes to study enzyme function and cellular pathways. nih.gov The study of this compound and its analogues can contribute to a deeper understanding of carbamate-protein interactions.
The fluorine atoms on the phenyl ring can serve as sensitive probes for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for detailed investigation of binding events and conformational changes in biomolecules upon ligand binding. This information is invaluable for understanding the molecular basis of drug action and for the rational design of more effective therapeutic agents.
Furthermore, by systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can elucidate structure-activity relationships (SAR). This knowledge helps in building predictive models for the biological effects of carbamates and contributes to the broader understanding of how small molecules interact with complex biological systems.
Integration into Advanced Materials Science through Molecular Recognition Principles
The principles of molecular recognition, which govern the specific binding between molecules, are central to the development of advanced materials with tailored properties. The carbamate group, with its hydrogen bond donor and acceptor capabilities, is a versatile functional group for designing self-assembling systems and functional materials. nih.gov
This compound can be utilized as a building block in supramolecular chemistry to construct ordered architectures through non-covalent interactions. The difluorophenyl ring can participate in aromatic stacking interactions (π-π stacking) and halogen bonding, providing additional control over the self-assembly process.
One potential application is in the development of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a template molecule. semanticscholar.org this compound or its derivatives could be used as templates to create MIPs for the selective recognition and sensing of specific analytes, including environmental pollutants or biomarkers. researchgate.netscispace.com
Table 3: Potential Applications in Materials Science
| Application Area | Principle | Role of this compound |
| Crystal Engineering | Supramolecular self-assembly | A building block for creating crystalline materials with defined structures and properties through hydrogen bonding and aromatic interactions. nih.gov |
| Chemical Sensors | Molecular Imprinting | A template molecule for the synthesis of polymers capable of selectively binding and detecting target analytes. semanticscholar.org |
| Functional Polymers | Polymer Synthesis | A monomer or functional additive to impart specific recognition or responsive properties to polymeric materials. |
Future Research Opportunities and Interdisciplinary Collaborations in Chemical Biology and Material Science
The exploration of this compound is still in its early stages, and numerous opportunities for future research exist at the intersection of chemical biology and materials science. nih.gov
Future Research Directions:
Combinatorial Synthesis and High-Throughput Screening: The synthesis of a library of derivatives of this compound and their screening against a wide range of biological targets could lead to the discovery of novel bioactive compounds.
Development of Smart Materials: Integrating this compound into polymers could lead to the creation of "smart" materials that respond to specific chemical or biological stimuli. These materials could have applications in drug delivery, diagnostics, and environmental remediation.
Computational Modeling and Simulation: The use of computational methods can aid in predicting the binding modes of this compound derivatives with biological targets and in designing new materials with desired properties.
Interdisciplinary Collaborations: The full potential of this compound can be realized through collaborations between synthetic chemists, biologists, pharmacologists, and materials scientists. Such collaborations will be crucial for translating fundamental research findings into practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
